molecular formula C24H22ClN3O5S B11082952 2-chloro-5-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide

2-chloro-5-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide

Cat. No.: B11082952
M. Wt: 500.0 g/mol
InChI Key: XNSWYXKFPONYSU-UHFFFAOYSA-N
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Description

2-chloro-5-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a morpholin-4-ylsulfonyl group, and a phenylcarbamoyl group attached to a benzamide backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonylation: The amine group is then reacted with a sulfonyl chloride to introduce the morpholin-4-ylsulfonyl group.

    Chlorination: The aromatic ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: Finally, the chlorinated aromatic compound is reacted with a phenylcarbamoyl derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

2-chloro-5-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antibacterial or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H22ClN3O5S

Molecular Weight

500.0 g/mol

IUPAC Name

2-chloro-5-morpholin-4-ylsulfonyl-N-[2-(phenylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C24H22ClN3O5S/c25-21-11-10-18(34(31,32)28-12-14-33-15-13-28)16-20(21)24(30)27-22-9-5-4-8-19(22)23(29)26-17-6-2-1-3-7-17/h1-11,16H,12-15H2,(H,26,29)(H,27,30)

InChI Key

XNSWYXKFPONYSU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4

Origin of Product

United States

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